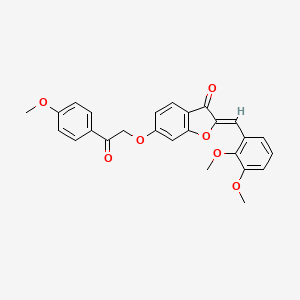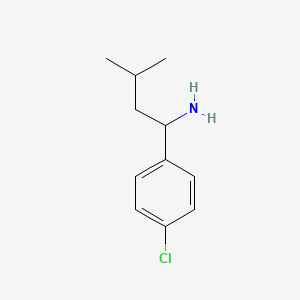![molecular formula C8H9BrF3N3 B2546010 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 934063-79-3](/img/structure/B2546010.png)
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H9BrF3N3 and its molecular weight is 284.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Efficient Synthesis Approaches
An efficient and original synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported. This synthesis involved a library of compounds with diverse substitutions at C-3 and C-5 positions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The method utilized SNAr type reactions and Suzuki–Miyaura cross-coupling for arylation, enabling the design of trifluoromethylated analogues of potent kinase inhibitors (Jismy et al., 2020).
Antimicrobial and Anticancer Properties
New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and tested for their antimicrobial activity. These compounds showed promising results against various bacterial strains and might offer new avenues for the development of antimicrobial agents (Abunada et al., 2008).
Anti-Inflammatory and Antimicrobial Agents
A series of 2- H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and tested for their anti-inflammatory activity and antimicrobial efficacy. Some compounds demonstrated significant anti-inflammatory activity comparable to standard drugs and showed promising antimicrobial activity, indicating their potential in medical applications (Aggarwal et al., 2014).
Structural and Chemical Properties
- Structural Characterization and Applications: The synthesis of (7-polyfluoroalkyl)pyrazolo[1,5-a]pyrimidines based on lithium fluorine-containing β-diketonates was explored. The structural characterization of these compounds, such as 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, was established through X-ray diffraction analysis, highlighting their potential for further medicinal chemistry applications (Filyakova et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to target monoamine oxidase b , an important enzyme in the field of neurodegenerative disorders.
Mode of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle , suggesting that this compound may also influence cell cycle progression and other related pathways.
Result of Action
It’s known that similar compounds can exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s known that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are largely defined by its interactions with various biomolecules. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .
Cellular Effects
Some of its derivatives have shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a variety of aryl and heteroaryl boronic acids .
Temporal Effects in Laboratory Settings
It is known that the compound can be used in the Suzuki–Miyaura cross-coupling reaction, which is a relatively stable and environmentally benign process .
Metabolic Pathways
The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds .
Properties
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVTMSDWAKTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)



![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)



![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
